molecular formula C12H11NO2 B6242594 methyl 3-methylisoquinoline-5-carboxylate CAS No. 73459-97-9

methyl 3-methylisoquinoline-5-carboxylate

Cat. No.: B6242594
CAS No.: 73459-97-9
M. Wt: 201.2
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Description

Methyl 3-methylisoquinoline-5-carboxylate: is an organic compound with the molecular formula C12H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methylisoquinoline-5-carboxylate typically involves the reaction of 3-methylisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methylisoquinoline-5-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 3-methylisoquinoline-5-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It helps in understanding the biological activities and potential therapeutic applications of these compounds.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its role as a precursor in the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 3-methylisoquinoline-5-carboxylate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The isoquinoline ring structure allows for binding to various biological targets, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

    Methyl isoquinoline-5-carboxylate: Similar structure but lacks the methyl group at the 3-position.

    Ethyl 3-methylisoquinoline-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-Methylisoquinoline-5-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness: Methyl 3-methylisoquinoline-5-carboxylate is unique due to the presence of both a methyl group at the 3-position and a methyl ester group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

73459-97-9

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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